

Fmoc-Piperazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-piperazine hydrochloride*

Cat. No.: *B1334004*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of **Fmoc-piperazine hydrochloride**, a key reagent in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details its suppliers, pricing, and core applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).

Introduction to Fmoc-Piperazine Hydrochloride

Fmoc-piperazine hydrochloride is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethoxycarbonyl (Fmoc) group.^[1] This protecting group strategy is fundamental in Fmoc-based SPPS, allowing for the sequential addition of amino acids or other moieties to a growing peptide chain.^{[1][2]} The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic chemistry.^[2]

The primary application of **Fmoc-piperazine hydrochloride** is to introduce a piperazine unit into a peptide or molecule. This can serve various purposes, including:

- Conformational Constraint: The piperazine ring can introduce a degree of rigidity into a peptide backbone, influencing its secondary structure.^[3]
- Linker or Scaffold: It can act as a versatile linker to attach other molecules or as a scaffold for creating peptidomimetics.^[3]

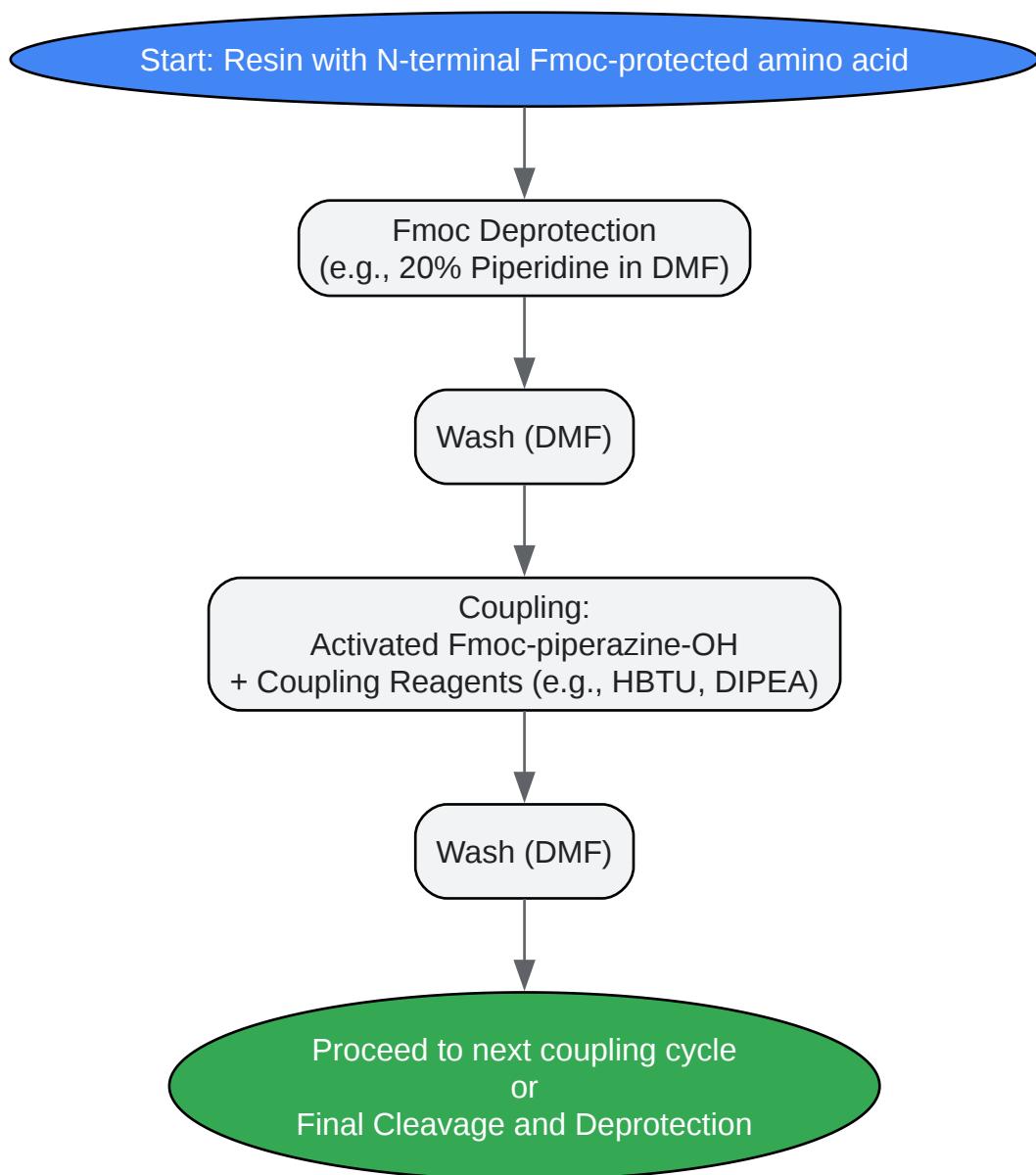
- Modulation of Physicochemical Properties: Incorporation of a piperazine moiety can alter properties such as solubility, cell permeability, and proteolytic stability.[2][3]

Supplier and Pricing Overview

A variety of chemical suppliers offer **Fmoc-piperazine hydrochloride**, with pricing dependent on quantity and purity. The following table summarizes publicly available information from several suppliers. Please note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)
Chem-Impex International, Inc.	Fmoc-piperazine hydrochloride	215190-22-0	≥ 99% (HPLC) ^[4]	1 g	Contact for Price ^[5]
	5 g	\$58.24 ^[1]			
	250 g	\$1848.00 ^[1]			
Fisher Scientific	Fmoc-piperazine hydrochloride	215190-22-0	N/A	1 g	Contact for Price ^[5]
AK Scientific	Fmoc-pazHCl	215190-22-0	N/A	100 g	\$982.00 ^[6]
Alichem	(9H-Fluoren-9-yl)methylpiperazine-1-carboxylatehydrochloride	215190-22-0	N/A	25 g	\$437.00 ^[6]
US Biological Life Sciences	Fmoc-piperazine hydrochloride	215190-22-0	> 98% ^[7]	1 g, 5 g, 25 g	Contact for Price ^[7]
LookChem	Fmoc-piperazine hydrochloride	215190-22-0	N/A	Multiple	Varies ^[1]
Santa Cruz Biotechnology	Fmoc-piperazine hydrochloride	215190-22-0	N/A	N/A	Contact for Price ^[8]
BenchChem	Fmoc-piperazine hydrochloride	215190-22-0	N/A	N/A	Contact for Price
ChemicalBook	FMOC-PIPERAZINE	215190-22-0	N/A	Multiple	Varies ^{[9][10]}

HYDROCHL

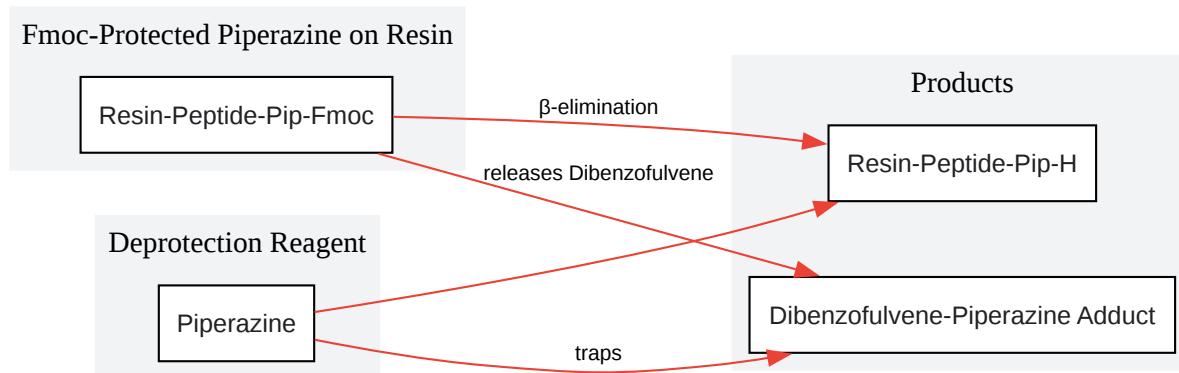

ORIDE

Experimental Protocols

The utility of **Fmoc-piperazine hydrochloride** is primarily demonstrated through its application in SPPS. The following sections outline the key experimental steps involving this reagent.

General Workflow for Incorporating Fmoc-Piperazine in SPPS

The following diagram illustrates the typical workflow for introducing a piperazine moiety into a peptide chain using **Fmoc-piperazine hydrochloride** on a solid support.


[Click to download full resolution via product page](#)

Caption: General workflow for solid-phase synthesis incorporating Fmoc-piperazine.

Fmoc Deprotection from Piperazine

The removal of the Fmoc group from the incorporated piperazine is a critical step to allow for further chain elongation. This is typically achieved by treatment with a mild base. While piperidine is commonly used, piperazine itself can be employed as a deprotection reagent, often favored for reducing side reactions like aspartimide formation.^[9]

The mechanism of Fmoc deprotection by a secondary amine like piperazine proceeds via a β -elimination reaction.

[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc deprotection from a piperazine moiety using piperazine as the base.

A typical protocol for Fmoc deprotection is as follows:

- Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).
- Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 10-20 minutes).^[6] Alternatively, a solution of piperazine, sometimes in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be used for more efficient deprotection.
^[8]
- Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene adduct.

Coupling of Fmoc-Piperazine Hydrochloride

For the incorporation of the piperazine moiety, the free carboxyl group of an appropriate Fmoc-piperazine derivative (e.g., 1-Fmoc-piperazine-4-carboxylic acid) is activated and coupled to

the deprotected N-terminal amine of the resin-bound peptide.

A general coupling protocol involves:

- Activation: The Fmoc-piperazine derivative is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.[3]
- Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin.
- Reaction: The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.
- Washing: The resin is washed with DMF to remove excess reagents.

Conclusion

Fmoc-piperazine hydrochloride is a valuable building block for chemists and drug discovery scientists. Its ability to introduce a conformationally constrained and functionalizable piperazine moiety into peptides and other molecules makes it a powerful tool for modulating biological activity and physicochemical properties. The selection of an appropriate supplier and a clear understanding of the experimental protocols for its use in SPPS are crucial for the successful synthesis of target compounds. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and optimization strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc-piperazine hydrochloride | 215190-22-0 | Benchchem [benchchem.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fmoc-Piperazine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334004#fmoc-piperazine-hydrochloride-supplier-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com